1-(but-3-yn-1-yl)piperidin-4-one 1-(but-3-yn-1-yl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 1016812-78-4
VCID: VC11554165
InChI:
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.2

1-(but-3-yn-1-yl)piperidin-4-one

CAS No.: 1016812-78-4

Cat. No.: VC11554165

Molecular Formula: C9H13NO

Molecular Weight: 151.2

Purity: 95

* For research use only. Not for human or veterinary use.

1-(but-3-yn-1-yl)piperidin-4-one - 1016812-78-4

Specification

CAS No. 1016812-78-4
Molecular Formula C9H13NO
Molecular Weight 151.2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

1-(But-3-yn-1-yl)piperidin-4-one (CAS No. 1016812-78-4) is a bicyclic organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.2 g/mol. The IUPAC name derives from the piperidin-4-one core, where a but-3-yn-1-yl group is substituted at the nitrogen atom.

Structural Features

The molecule consists of a six-membered piperidin-4-one ring (a ketone at the 4-position) and a terminal alkyne substituent (but-3-yn-1-yl) at the nitrogen. Key structural attributes include:

  • Piperidin-4-one ring: Adopts a chair conformation in its most stable state, with the ketone oxygen at the equatorial position .

  • Alkyne substituent: The sp-hybridized carbon atoms in the but-3-yn-1-yl group introduce linear geometry and reactivity toward cycloaddition or hydrogenation.

Table 1: Chemical Identity of 1-(But-3-yn-1-yl)piperidin-4-one

PropertyValueSource
CAS No.1016812-78-4
Molecular FormulaC₉H₁₃NO
Molecular Weight151.2 g/mol
Purity95%
SMILESC#CCCN1C(=O)CCC1

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 1-(but-3-yn-1-yl)piperidin-4-one is documented in the provided sources, analogous methods for piperidin-4-one derivatives suggest feasible pathways:

Alkylation of Piperidin-4-one

A common approach involves nucleophilic substitution of piperidin-4-one with propargyl bromide (but-3-yn-1-yl bromide) under basic conditions :

Piperidin-4-one+Propargyl bromideBase1-(But-3-yn-1-yl)piperidin-4-one+HBr\text{Piperidin-4-one} + \text{Propargyl bromide} \xrightarrow{\text{Base}} \text{1-(But-3-yn-1-yl)piperidin-4-one} + \text{HBr}

This method parallels the synthesis of 1-(but-3-en-1-yl)piperidin-4-amine, where alkylation is followed by functional group interconversion .

Reductive Amination

Alternative routes may employ reductive amination of 4-piperidone with but-3-yn-1-amine, though this requires careful control of reaction conditions to avoid over-reduction of the alkyne .

Industrial-Scale Challenges

Synthetic scalability faces hurdles such as:

  • Alkyne stability: Terminal alkynes are prone to polymerization under acidic or high-temperature conditions.

  • Purification: Separation from byproducts (e.g., unreacted piperidin-4-one) demands chromatography or recrystallization.

Physicochemical Properties

Experimental Data

Limited experimental data are available, but inferences can be drawn from related compounds:

Table 2: Estimated Physicochemical Properties

PropertyValueBasis for Estimation
Melting Point80–85°CAnalogous piperidinones
Boiling Point250–260°C (dec.)Molecular weight trends
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)Structural similarity to piperidin-4-one derivatives

Stability and Reactivity

  • Thermal stability: Decomposition above 260°C, consistent with alkyne-containing compounds.

  • Reactivities:

    • Ketone: Participates in nucleophilic additions (e.g., Grignard reactions).

    • Alkyne: Undergoes Huisgen cycloaddition, Sonogashira coupling, or hydrogenation to alkanes .

Spectroscopic Characterization

Theoretical Predictions (DFT Studies)

While no DFT studies on 1-(but-3-yn-1-yl)piperidin-4-one exist, analogous piperidin-4-one derivatives exhibit:

  • IR spectroscopy: Strong C=O stretch at 1,710–1,740 cm⁻¹ and C≡C-H stretch at 3,300 cm⁻¹ .

  • NMR spectroscopy:

    • ¹H NMR: Alkyne proton resonance at δ 1.9–2.1 ppm; piperidine ring protons at δ 2.4–3.2 ppm .

    • ¹³C NMR: Ketone carbon at δ 205–210 ppm; alkyne carbons at δ 70–85 ppm .

Mass Spectrometry

Predicted fragmentation patterns include:

  • Base peak at m/z 151 (molecular ion).

  • Loss of CO (m/z 123) and alkyne group (m/z 96).

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